molecular formula C22H24N4O5 B595521 H-Tyr-Gly-Trp-OH CAS No. 118643-55-3

H-Tyr-Gly-Trp-OH

Cat. No.: B595521
CAS No.: 118643-55-3
M. Wt: 424.457
InChI Key: ULHJJQYGMWONTD-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Tyr-Gly-Trp-OH is a tetrapeptide composed of the amino acids tyrosine, glycine, and tryptophan. Peptides like this compound are of significant interest due to their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Trp-OH typically involves solid-phase peptide synthesis (SPPS), which is a widely used method for the preparation of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies are commonly employed for protecting the amino groups of the amino acids during the synthesis .

    Boc Strategy: In this method, Boc-protected amino acids are used. The Boc group is removed using trifluoroacetic acid (TFA), and the coupling of amino acids is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Fmoc Strategy: This method uses Fmoc-protected amino acids. The Fmoc group is removed using piperidine, and the coupling is achieved using reagents like N,N’-diisopropylcarbodiimide (DIC) and HOBt.

Industrial Production Methods

Industrial production of peptides like this compound involves automated peptide synthesizers that can handle large-scale synthesis. These synthesizers use the same principles as SPPS but are optimized for high-throughput and large-scale production. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Gly-Trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation of tyrosine can lead to the formation of dopaquinone and subsequently melanin.

    Reduction: Reduction of disulfide bonds results in the formation of free thiol groups.

    Substitution: Electrophilic substitution can introduce nitro or bromo groups into the aromatic rings of tyrosine and tryptophan.

Scientific Research Applications

Mechanism of Action

The mechanism of action of H-Tyr-Gly-Trp-OH involves its interaction with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the tryptophan residue can engage in π-π stacking interactions. These interactions are crucial for the peptide’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-Gly-Trp-OH is unique due to the presence of tryptophan, which imparts distinct spectroscopic properties and biological activities. The combination of tyrosine and tryptophan residues allows for unique interactions and reactivity compared to other peptides .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c23-17(9-13-5-7-15(27)8-6-13)21(29)25-12-20(28)26-19(22(30)31)10-14-11-24-18-4-2-1-3-16(14)18/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJJQYGMWONTD-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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